molecular formula C17H24BrN3O4 B1413098 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1942041-07-7

4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1413098
CAS No.: 1942041-07-7
M. Wt: 414.3 g/mol
InChI Key: SYOUBRYEGHTUIM-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a 5-bromo-2-nitrobenzylamino group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Nitration and Bromination: The starting material, benzylamine, undergoes nitration to introduce a nitro group, followed by bromination to add a bromine atom at the desired position.

    Formation of Piperidine Derivative: The brominated nitrobenzylamine is then reacted with piperidine to form the piperidine derivative.

    Esterification: The final step involves esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and automated systems for esterification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Amino Derivative: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

    Carboxylic Acid: From hydrolysis of the ester group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and bromine groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitropyridine: Similar in structure but lacks the piperidine and ester groups.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of piperidine and an aminopyridine group instead of nitrobenzylamino.

Uniqueness

The uniqueness of 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and bromine groups enhances its utility in various applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-[(5-bromo-2-nitrophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)20-8-6-14(7-9-20)19-11-12-10-13(18)4-5-15(12)21(23)24/h4-5,10,14,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOUBRYEGHTUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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